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Compound of Interest

Compound Name: SE 175

Cat. No.: B1662416 Get Quote

Below are the different molecules identified as potentially being "SE 175":

IK-175: An inhibitor of the Aryl Hydrocarbon Receptor (AHR).

FUT-175 (Nafamostat): A broad-spectrum serine protease inhibitor that also acts as a

complement inhibitor.

Plasmodium falciparum EBA-175: An erythrocyte-binding antigen from the malaria parasite.

TMEM175: A lysosomal potassium channel.

Semaglutide: A GLP-1 receptor agonist with a C18 fatty acid chain (containing more than

175 atoms, but sometimes associated with numbers in its chemical structure).

IK-175: Aryl Hydrocarbon Receptor (AHR) Inhibitor
IK-175 is a novel and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR), a ligand-

activated transcription factor involved in regulating immune responses.[1] By inhibiting AHR, IK-

175 can modulate the expression of downstream genes, leading to a more pro-inflammatory

immune environment.[1]
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Target/Effect Description
Quantitative Data
(Example)

CYP1A1 Gene Expression

Inhibition of AHR by IK-175

leads to a decrease in the

expression of CYP1A1, a

classic AHR target gene.

IC50 of 91 nmol/L in an AHR-

dependent DRE-luciferase

reporter assay.[1]

IL-22 Gene Expression &

Production

IK-175 inhibits the expression

and production of the cytokine

IL-22 in activated T cells.[1]

Significant decrease in IL-22

production in human T cells.[1]

IL-2 Cytokine Production

Treatment with IK-175 results

in an increase in the

production of the pro-

inflammatory cytokine IL-2.

2-fold increase in IL-2

production in activated T cells.

[1]

IL-17A+ T cells

Under Th17 polarizing

conditions, IK-175 increases

the population of IL-17A

producing T cells.

Significant increase in IL-17A+

human T cells.[1]
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Caption: IK-175 inhibits the AHR signaling pathway.

Experimental Protocol: Identifying Downstream Targets
of AHR Modulators
A common method to identify the downstream targets of a signaling pathway modulator like IK-

175 is through RNA sequencing (RNA-seq).

Objective: To identify genes differentially expressed in response to IK-175 treatment.

Methodology:

Cell Culture and Treatment:

Culture relevant immune cells (e.g., primary human T cells or a responsive cell line like

HepG2) under standard conditions.

Treat cells with a predetermined concentration of IK-175 (e.g., based on IC50 values) and

a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

Include a positive control, such as a known AHR agonist, to confirm pathway activation.

RNA Extraction and Library Preparation:

Harvest cells and extract total RNA using a commercial kit.

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA

purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

Sequencing:

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina

NovaSeq).

Data Analysis:
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Perform quality control on the raw sequencing reads.

Align reads to a reference genome.

Quantify gene expression levels.

Perform differential gene expression analysis between IK-175 treated and control groups.

Identify genes that are significantly up- or down-regulated.

Perform pathway analysis and gene ontology enrichment to understand the biological

functions of the differentially expressed genes.

Validation:

Validate the expression changes of key target genes using a secondary method, such as

Quantitative Real-Time PCR (qRT-PCR).

FUT-175 (Nafamostat): Complement and Serine
Protease Inhibitor
FUT-175 is a synthetic serine protease inhibitor that also inhibits the complement system. In

the context of autoimmune diseases like Experimental Autoimmune Encephalomyelitis (EAE), it

has been shown to suppress T cell autoreactivity.[2]
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Target/Effect Description
Quantitative Data
(Example)

C5a/C3a Generation

FUT-175 inhibits the

generation of the

anaphylatoxins C5a and C3a,

which are pro-inflammatory

components of the

complement system.

Dose-dependent reduction in

C5a/C3a levels.[2]

Th1/Th17 Responses

By inhibiting C5a/C3a, FUT-

175 suppresses the generation

of myelin-specific Th1 and

Th17 cells.[2]

Dose-dependent reduction in

the number of IFNγ and IL-17

producing T cells.[2]

IFNγ and IL-17 Production

Consequently, the production

of the hallmark cytokines of

Th1 (IFNγ) and Th17 (IL-17)

cells is reduced.

Significant decrease in IFNγ

and IL-17 producing cells in

ELISPOT assays.[2]
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Caption: FUT-175 inhibits serine proteases, reducing C3a/C5a and subsequent T cell

responses.

Experimental Protocol: Validating Targets of
Complement Inhibitors
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A key experiment to validate the downstream effects of a complement inhibitor like FUT-175 is

the Enzyme-Linked Immunosorbent Assay (ELISA) for complement activation products.

Objective: To quantify the inhibition of C3a and C5a generation in vitro.

Methodology:

Complement Activation Assay:

Use normal human serum as a source of complement proteins.

Activate the complement system using a known activator (e.g., zymosan for the alternative

pathway, or aggregated IgG for the classical pathway).

Perform the activation in the presence of varying concentrations of FUT-175 or a vehicle

control.

ELISA for C3a and C5a:

Coat microplate wells with a capture antibody specific for C3a or C5a.

Block non-specific binding sites.

Add the serum samples from the activation assay to the wells.

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

Add a substrate that produces a colorimetric or chemiluminescent signal.

Measure the signal using a plate reader.

Data Analysis:

Generate a standard curve using known concentrations of purified C3a or C5a.

Calculate the concentration of C3a and C5a in the experimental samples.

Plot the concentration of C3a/C5a against the concentration of FUT-175 to determine the

inhibitory effect.
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Plasmodium falciparum EBA-175: Erythrocyte-
Binding Antigen
EBA-175 is a protein produced by the malaria parasite Plasmodium falciparum that is crucial

for the invasion of human erythrocytes (red blood cells). It binds to the host cell receptor

Glycophorin A (GpA).[3]

Downstream Effects of EBA-175 Interaction
Interaction Downstream Effect Method of Inhibition

EBA-175 binding to

Glycophorin A

Facilitates the attachment and

subsequent invasion of the

erythrocyte by the parasite.

Antibodies that block the

receptor-binding domain of

EBA-175.[3]

Parasite Invasion

Successful invasion leads to

parasite replication within the

erythrocyte and the

progression of malaria.

Inhibition of the EBA-175-GpA

interaction prevents parasite

invasion and growth.[3]

EBA-175 Mediated Erythrocyte Invasion```dot
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Caption: 4-AP inhibits TMEM175, blocking the flow of potassium ions.

Experimental Protocol: Validating Ion Channel Blockers
Patch-clamp electrophysiology is the gold standard for studying ion channel function and

pharmacology.

Objective: To measure the effect of a compound on the ion currents mediated by TMEM175.

Methodology:

Cell Preparation:
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Use cells that endogenously express TMEM175 or a cell line that has been engineered to

overexpress the channel.

Isolate lysosomes from these cells or use whole-lysosome patch-clamping techniques.

Patch-Clamping:

A glass micropipette filled with a conductive salt solution is brought into contact with the

membrane of an enlarged lysosome to form a high-resistance seal.

The patch of membrane can be excised or the whole lysosome can be recorded from.

The voltage across the membrane is clamped at a specific value, and the resulting ionic

current is measured.

Pharmacology:

Apply the inhibitor (e.g., 4-AP) to the bath solution at various concentrations.

Record the channel currents before and after the application of the compound.

Data Analysis:

Measure the amplitude of the current inhibition.

Plot the percentage of current inhibition against the drug concentration to generate a

dose-response curve and calculate the IC50 value.

Semaglutide: GLP-1 Receptor Agonist
Semaglutide is a potent and long-acting agonist of the Glucagon-Like Peptide-1 (GLP-1)

receptor. It is used in the treatment of type 2 diabetes and obesity. [4]Although not named "SE
175", its complex structure is sometimes a point of numerical reference.
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Target/Effect Description Physiological Outcome

GLP-1 Receptor

Semaglutide binds to and

activates the GLP-1 receptor, a

G-protein coupled receptor,

primarily in pancreatic beta

cells, the brain, and other

tissues. [4]

Mimics the effects of the

endogenous incretin hormone

GLP-1. [4]

Insulin Secretion

Activation of the GLP-1

receptor in pancreatic beta

cells enhances glucose-

dependent insulin secretion.

[4]

Lowering of blood glucose

levels. [4]

Glucagon Secretion

It suppresses the secretion of

glucagon from pancreatic

alpha cells. [4]

Reduced hepatic glucose

production. [4]

Gastric Emptying Slows gastric emptying.
Increased satiety and reduced

food intake.

Appetite

Acts on brain centers to

reduce appetite and increase

feelings of fullness. [4]

Weight loss. [4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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